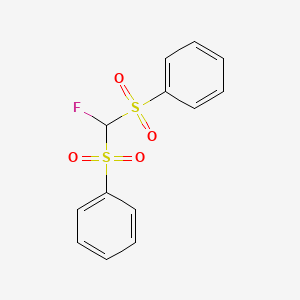

Fluorobis(phenylsulfonyl)methane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

[benzenesulfonyl(fluoro)methyl]sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZGMBZILYZZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910650-82-7 | |

| Record name | 910650-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fluorobis(phenylsulfonyl)methane (FBSM)

Introduction: The Emergence of a Key Monofluoromethylating Reagent

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The monofluoromethyl (CH₂F) group, in particular, serves as a unique bioisostere for hydroxyl or methyl groups, capable of enhancing metabolic stability, binding affinity, and membrane permeability. Fluorobis(phenylsulfonyl)methane, commonly known as FBSM, has emerged as a cornerstone reagent for nucleophilic monofluoromethylation.[1][2] Its significance lies in the dual nature of the two electron-withdrawing phenylsulfonyl groups, which render the methine proton sufficiently acidic for facile deprotonation, thereby generating a resonance-stabilized fluoromethide anion.[2] This guide provides a comprehensive overview of the synthesis, characterization, and applications of FBSM, offering both theoretical insights and practical, field-proven protocols for researchers in drug discovery and chemical development.

Synthesis of this compound: A Tale of Two Routes

The preparation of FBSM can be broadly categorized into two primary strategies: the electrophilic fluorination of a pre-formed carbanion and a more recent, scalable approach involving the construction of the fluorinated core.

Route 1: Electrophilic Fluorination of Bis(phenylsulfonyl)methane

The original synthesis of FBSM, reported by Shibata et al., involves the deprotonation of bis(phenylsulfonyl)methane followed by trapping the resulting anion with an electrophilic fluorine source.[2]

Mechanism: The reaction proceeds via the formation of the bis(phenylsulfonyl)methide anion, which then attacks the electrophilic fluorine atom of a reagent like Selectfluor®. The strong electron-withdrawing nature of the two sulfonyl groups stabilizes the negative charge on the central carbon, facilitating its formation. The choice of a potent electrophilic fluorinating agent is crucial for the success of this transformation. The mechanism of electrophilic fluorination itself is a subject of ongoing research, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the specific substrates and reagents involved.[3]

Experimental Protocol: Electrophilic Fluorination

-

Deprotonation: In a flame-dried, inert atmosphere flask, dissolve bis(phenylsulfonyl)methane (1.0 equiv) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) (1.0 equiv), portion-wise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the carbanion.

-

Fluorination: In a separate flask, dissolve Selectfluor® (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Slowly add the Selectfluor® solution to the carbanion mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.[4][5]

Route 2: A Scalable Synthesis Strategy

Recognizing the limitations of the initial methods for large-scale production, Prakash and coworkers developed a more robust and scalable synthesis.[2] This procedure avoids chromatographic purification of the final product, making it highly attractive for producing reagent quantities of FBSM.

dot

Caption: Scalable Synthesis Workflow for FBSM.

Experimental Protocol: Large-Scale Preparation of FBSM

This procedure is adapted from the method described by Prakash et al. and is intended for experienced chemists due to the use of hazardous reagents.

Part A: Synthesis of Fluoromethyl Phenyl Sulfone

-

In a glove box, charge a 500-mL three-necked round-bottomed flask with spray-dried potassium fluoride (44 g, 0.76 mol) and 18-crown-6 (10 g, 37.5 mmol).

-

Remove the flask from the glove box and fit it with a reflux condenser under a nitrogen atmosphere.

-

Add anhydrous acetonitrile (250 mL) and chloromethyl phenyl sulfide (51 mL, 60 g, 0.38 mol) via syringe.

-

Heat the mixture to reflux (100-105 °C) with stirring for 120 hours.

-

Monitor the reaction by ¹⁹F NMR spectroscopy for completion.

-

Cool the reaction mixture and proceed to the next step.

Part B: Synthesis of α-Fluorobis(phenylsulfonyl)methane (FBSM)

-

In a separate oven-dried 2-L three-necked round-bottomed flask under a nitrogen atmosphere, prepare a solution of potassium hexamethyldisilazide (KHMDS) by adding hexamethyldisilazane (120.7 g, 0.75 mol) dropwise to a stirred suspension of potassium hydride (21.80 g, 30% wt in oil, 163 mmol) in anhydrous THF (800 mL) at 0 °C.

-

To this base solution, add a solution of fluoromethyl phenyl sulfone (40.9 g, 0.235 mol) in anhydrous THF (200 mL) dropwise at 0 °C.

-

After the addition is complete, add benzenesulfonyl fluoride (37.7 g, 0.235 mol) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 1 hour.

-

Work-up and Purification: Carefully quench the reaction by adding 4M HCl (400 mL). Extract the mixture with ethyl acetate (2 x 400 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude FBSM as a white solid.

-

The crude product can be further purified by recrystallization from a mixture of methylene chloride and hexanes to yield pure α-Fluorobis(phenylsulfonyl)methane (typically in 96-98% yield).[6]

| Synthesis Method | Reagents | Conditions | Yield | Advantages/Disadvantages |

| Electrophilic Fluorination | Bis(phenylsulfonyl)methane, NaH, Selectfluor® | THF/DMF, 0 °C to rt | 49-60% | Adv: Straightforward concept. Disadv: Requires chromatography, moderate yield, expensive fluorinating agent. |

| Scalable Synthesis | Chloromethyl phenyl sulfide, KF, KHMDS, Benzenesulfonyl fluoride | Acetonitrile, THF, Reflux then 0 °C to rt | 96-98% | Adv: High yield, scalable, no chromatography for final product. Disadv: Multi-step, uses hazardous reagents (KH). |

Comprehensive Characterization of this compound

A rigorous characterization of FBSM is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

dot

Caption: Logical Flow of FBSM Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of FBSM. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | CDCl₃ | 5.75 | Doublet (d) | JH-F = 45.7 | -CHF- |

| 7.58-7.63 | Multiplet (m) | Aromatic-H | |||

| 7.74-7.78 | Multiplet (m) | Aromatic-H | |||

| 7.97-7.99 | Multiplet (m) | Aromatic-H | |||

| ¹³C | CDCl₃ | 105.7 | Doublet (d) | JC-F = 265 | -CHF- |

| 129.6 | Singlet (s) | Aromatic-C | |||

| 130.2 | Singlet (s) | Aromatic-C | |||

| 135.3 | Singlet (s) | Aromatic-C | |||

| 135.8 | Singlet (s) | Aromatic-C | |||

| ¹⁹F | CDCl₃ | -168.8 | Doublet (d) | JF-H = 45.7 | -CHF- |

(Data sourced from reference[6])

Expert Insights:

-

The most characteristic feature in the ¹H NMR spectrum is the doublet at approximately 5.75 ppm, which corresponds to the methine proton. The large coupling constant of ~46 Hz is indicative of a two-bond coupling to the adjacent fluorine atom.

-

In the ¹³C NMR spectrum, the carbon of the CHF group appears as a doublet around 105.7 ppm with a very large one-bond C-F coupling constant of ~265 Hz. This is a definitive diagnostic signal.

-

The ¹⁹F NMR spectrum displays a doublet at approximately -168.8 ppm, confirming the presence of the fluorine atom and its coupling to the methine proton.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of FBSM and can provide structural information through fragmentation analysis.

-

Molecular Formula: C₁₃H₁₁FO₄S₂

-

Molecular Weight: 314.36 g/mol

-

Expected MS (EI) Fragments: m/z 314 (M⁺), 173, 153, 141, 125, 109, 97, 77, 51.[6]

The fragmentation pattern is consistent with the loss of phenylsulfonyl and related moieties from the parent molecule.

Applications in Organic Synthesis: A Versatile Monofluoromethylating Agent

The primary utility of FBSM is as a nucleophilic monofluoromethylating reagent.[7] Its deprotonated form, the fluorobis(phenylsulfonyl)methide anion, is a soft nucleophile that participates in a wide array of chemical transformations.

-

Michael Additions: FBSM undergoes efficient 1,4-conjugate addition to various α,β-unsaturated compounds, including ketones, esters, and nitriles, under mild basic conditions.[5]

-

Alkylation Reactions: The FBSM anion can be alkylated with a range of electrophiles, such as alkyl and benzyl halides, providing access to more complex monofluoromethylated structures.[8]

-

Palladium-Catalyzed Allylic Alkylation: In a notable application, FBSM has been successfully employed in palladium-catalyzed enantioselective allylic alkylations, enabling the synthesis of chiral monofluoromethylated compounds.[1]

-

Reactions with Carbonyls and Imines: The reagent adds to aldehydes and imines, yielding monofluoromethylated carbinols and amines, respectively, which are valuable synthetic intermediates.[7]

The versatility of FBSM, coupled with its high reactivity and the stability of its anion, has cemented its role as an indispensable tool in the synthesis of fluorinated molecules for the pharmaceutical and agrochemical industries.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the monofluoromethyl group into organic molecules. Its synthesis has evolved from early, moderate-yielding methods to a highly efficient and scalable process. The characterization of FBSM is straightforward, with NMR spectroscopy providing unambiguous structural confirmation. The broad scope of its applications in nucleophilic monofluoromethylation reactions underscores its importance to the scientific community. This guide has provided the essential theoretical framework and practical protocols to empower researchers to effectively synthesize, characterize, and utilize this key reagent in their research endeavors.

References

-

Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). Retrieved from [Link]

-

Shibata, N., et al. (2006). This compound: A Fluoromethide Equivalent and Palladium-Catalyzed Enantioselective Allylic Monofluoromethylation. Angewandte Chemie International Edition, 45(30), 4973-4977. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2019). Addendum to "Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM)". Organic Syntheses, 96, 474-490. Retrieved from [Link]

-

Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (2014). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). ResearchGate. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2009). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters, 11(3), 557-560. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. ResearchGate. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. PubMed Central. Retrieved from [Link]

-

Prakash, G. K. S., & Hu, J. (2007). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 40(10), 921-930. Retrieved from [Link]

-

Kim, Y. S., et al. (2014). Expanding the Scope of the Organocatalytic Addition of this compound to Enals: Enantioselective Cascade Synthesis of Fluoroindane and Fluorochromanol Derivatives. Advanced Synthesis & Catalysis, 356(2-3), 437-446. Retrieved from [Link]

Sources

- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 910650-82-7 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

"physicochemical properties of Fluorobis(phenylsulfonyl)methane"

An In-Depth Technical Guide to the Physicochemical Properties of Fluorobis(phenylsulfonyl)methane

Introduction

This compound (FBSM) is a crystalline solid that has garnered significant attention in the field of organic synthesis, particularly as a potent nucleophilic monofluoromethylating reagent.[1][2] The strategic introduction of a monofluoromethyl (-CH₂F) group can profoundly influence the biological activity and physicochemical properties of a molecule, often enhancing metabolic stability, bioavailability, and binding affinity.[1] This makes FBSM a valuable tool for researchers in drug discovery and agrochemical development.

The reactivity and utility of FBSM are intrinsically linked to its physicochemical properties. The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton, facilitating its deprotonation under mild basic conditions to form a stabilized carbanion.[3] This guide provides a comprehensive overview of the key physicochemical properties of this compound, complete with experimental protocols for their determination, offering a valuable resource for scientists working with this versatile reagent.

Chemical Identity and Molecular Structure

| Identifier | Value |

| IUPAC Name | [benzenesulfonyl(fluoro)methyl]sulfonylbenzene[4] |

| CAS Number | 910650-82-7[4] |

| Molecular Formula | C₁₃H₁₁FO₄S₂[1] |

| Molecular Weight | 314.4 g/mol [1][4] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2[4] |

The molecular structure of this compound features a central carbon atom bonded to a fluorine atom, a hydrogen atom, and two phenylsulfonyl groups. The tetrahedral arrangement around this central carbon is crucial for its chemical behavior.

Physical Properties

Melting Point

This compound is a white crystalline solid at room temperature. A sharp melting point is indicative of high purity.

| Property | Value | Source |

| Melting Point | 106.5-107.0 °C (after recrystallization) | [5] |

The relatively high melting point is consistent with a well-ordered crystal lattice structure and significant intermolecular forces.

Boiling Point

A boiling point for this compound is not reported and is generally not a relevant parameter. As a stable crystalline solid with a significant molecular weight, it is expected to decompose at temperatures above its melting point before it can boil under atmospheric pressure.

Solubility

Qualitative solubility information indicates that this compound is soluble in moderately polar to nonpolar organic solvents and has low solubility in nonpolar aliphatic hydrocarbons and water.

| Solvent | Solubility | Inferred From |

| Methylene Chloride | Soluble | Recrystallization solvent[6] |

| Chloroform | Soluble | NMR solvent[7] |

| Toluene | Soluble | Reaction solvent[7] |

| Hexanes | Sparingly Soluble / Insoluble | Used for precipitation/recrystallization[6] |

| Water | Insoluble | General behavior of similar organic compounds |

To obtain precise solubility data, the shake-flask method followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) is recommended.

Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is ideal.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for any undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

Causality in Experimental Choices:

-

Sealed Vial: Prevents solvent evaporation, which would alter the concentration.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Sufficient Equilibration Time: Ensures that the solution is truly saturated, providing an accurate measure of maximum solubility.

Caption: Workflow for Quantitative Solubility Determination.

Chemical Properties

Acidity and pKa

The methine proton of this compound is acidic due to the strong electron-withdrawing and resonance-stabilizing effects of the two adjacent phenylsulfonyl groups. This allows for its deprotonation by relatively mild bases to form a nucleophilic "fluoromethide" equivalent.[3]

A specific pKa value for this compound in water has not been reported, likely due to its low aqueous solubility. For weakly acidic carbon acids that are insoluble in water, the pKa is typically determined in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). The acidity of (phenylsulfonyl)methane derivatives has been a subject of study, and it has been noted that α-fluorine substitution can have an anomalous effect on the acidity of α-Csp³-H bonds.[8]

Principle: The compound is dissolved in a suitable non-aqueous solvent and titrated with a strong base of known concentration. The pH (or electrode potential) is monitored throughout the titration, and the pKa is determined from the half-equivalence point.

Methodology:

-

System Calibration: Calibrate a pH meter equipped with a glass electrode suitable for non-aqueous solvents (e.g., using standard buffer solutions in the chosen solvent).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of an anhydrous solvent (e.g., DMSO, acetonitrile).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated electrode in the solution.

-

Titration: Add a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in isopropanol) in small, precise increments using a burette.

-

Data Collection: Record the pH (or mV reading) and the volume of titrant added after each increment.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can also be determined from the first derivative plot of the titration curve.

Causality in Experimental Choices:

-

Non-aqueous Solvent: Necessary due to the poor water solubility of the analyte and to extend the potential window for observing the deprotonation event.

-

Standardized Strong Base: Ensures accurate determination of the equivalence point.

-

Constant Temperature: Acid dissociation is an equilibrium process that is temperature-dependent.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| XLogP3-AA (Computed) | 2.7 | [4] |

The computed LogP value of 2.7 suggests that this compound is moderately lipophilic.

Spectroscopic Properties

Spectroscopic data are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of FBSM.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the two phenyl rings and a distinct signal for the single methine proton. The methine proton signal will be split by the adjacent fluorine atom (a doublet).

-

¹³C NMR: The spectrum will display signals for the aromatic carbons and a key signal for the central methine carbon, which will also show coupling to the fluorine atom.

-

¹⁹F NMR: This will show a single resonance for the fluorine atom, which will be coupled to the adjacent methine proton (a doublet).

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions for FBSM:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100-3000 | Stretching vibrations |

| C-H (aliphatic) | ~3000 | Stretching of the methine C-H |

| S=O (sulfonyl) | 1350-1300 and 1160-1120 | Asymmetric and symmetric stretching, strong intensity |

| C-S (sulfonyl) | 800-600 | Stretching |

| C-F | 1100-1000 | Stretching, can be difficult to distinguish from other bands |

| C=C (aromatic) | 1600-1450 | In-ring stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound.[7] The predicted monoisotopic mass is 314.00827 Da.[4]

Crystallographic Properties

This compound is a crystalline solid, and its three-dimensional structure can be unequivocally determined by single-crystal X-ray diffraction. While a public database entry for its crystal structure was not identified at the time of this writing, the methodology for its determination is well-established.

Principle: A single crystal of the compound is irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed to determine the precise arrangement of atoms in three-dimensional space.

Methodology:

-

Crystal Growth: Grow a high-quality single crystal of this compound, typically by slow evaporation of a saturated solution or by slow cooling. A mixture of methylene chloride and hexanes is a good starting point.[6]

-

Crystal Mounting: Mount a suitable crystal (typically < 0.5 mm in all dimensions) on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and protect it from radiation damage. Collect the diffraction data by rotating the crystal in the X-ray beam.

-

Data Processing: Integrate the raw diffraction images to obtain the intensities and positions of the reflections.

-

Structure Solution and Refinement: Use computational methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 910650-82-7 [chemicalbook.com]

- 3. Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H11FO4S2 | CID 16079185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Bis(phenylsulfonyl)methane [webbook.nist.gov]

The Advent and Ascension of a Versatile Reagent: A Technical Guide to Fluorobis(phenylsulfonyl)methane

This guide provides an in-depth exploration of Fluorobis(phenylsulfonyl)methane (FBSM), a compound that has emerged as a cornerstone reagent in modern synthetic chemistry. We will traverse its discovery, delve into its synthesis and properties, and illuminate its multifaceted applications, particularly in the realm of nucleophilic monofluoromethylation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FBSM's utility and the technical nuances of its application.

Genesis of a Powerful Tool: Discovery and Historical Context

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals.[1][2][3] The monofluoromethyl (-CH2F) group, in particular, is a valuable bioisostere for hydroxyl and methyl groups, capable of enhancing metabolic stability and modulating bioavailability.[4][5] The quest for efficient methods to install this moiety spurred the development of novel reagents, leading to the advent of this compound.

The first synthesis of this compound was documented by Shibata and coworkers.[6] Their approach involved the electrophilic fluorination of bis(phenylsulfonyl)methane.[6] This seminal work laid the foundation for FBSM's use as a pronucleophile. The true potential of FBSM as a versatile nucleophilic monofluoromethylating agent was significantly advanced by the extensive work of G. K. Surya Prakash and his research group.[6][7] They developed a large-scale synthesis procedure, making the reagent more accessible for widespread use.[6] Their subsequent investigations showcased the broad utility of FBSM in a variety of carbon-carbon bond-forming reactions.[6][7]

Synthesis and Physicochemical Properties

The efficacy of FBSM as a reagent is rooted in its unique molecular architecture. The two strongly electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton, facilitating its deprotonation to form a resonance-stabilized carbanion.[6]

Optimized Large-Scale Synthesis

A robust and scalable synthesis of FBSM is crucial for its practical application. The procedure developed by Prakash and coworkers provides an efficient route to gram-scale quantities of the reagent.[6][8]

Experimental Protocol: Large-Scale Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM) [8]

-

Preparation of the Precursor - Bis(phenylsulfonyl)methane:

-

Benzenesulfonyl chloride (1.0 equiv) is reacted with potassium fluoride (1.3 equiv) in the presence of 18-crown-6 (catalyst).

-

-

Fluorination Reaction:

-

An oven-dried round-bottomed flask is charged with potassium hydride (30% wt in oil, 2.7 equiv) under a nitrogen atmosphere.

-

The potassium hydride is washed with anhydrous hexanes to remove the mineral oil.

-

Bis(phenylsulfonyl)methane (the precursor) is added to the flask.

-

The reaction mixture is cooled in an ice bath.

-

Selectfluor® is added portion-wise to the stirred suspension.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

-

Workup and Purification:

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of methylene chloride and hexanes to afford pure α-Fluorobis(phenylsulfonyl)methane as a colorless solid.

-

Causality Behind Experimental Choices:

-

Potassium Hydride: A strong, non-nucleophilic base is required to efficiently deprotonate the bis(phenylsulfonyl)methane to form the corresponding carbanion.

-

Selectfluor®: This electrophilic fluorinating agent provides a reactive source of "F+" to fluorinate the carbanion intermediate.

-

Recrystallization: This purification technique is effective for obtaining high-purity, solid FBSM, removing any unreacted starting material or byproducts.[8]

Physicochemical Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO₄S₂ | [9] |

| Molecular Weight | 314.4 g/mol | [9] |

| Appearance | Colorless solid | [8] |

| CAS Number | 910650-82-7 | [9][10] |

The Cornerstone of Application: Nucleophilic Monofluoromethylation

The primary utility of FBSM lies in its role as a pronucleophile, a stable precursor to a nucleophilic monofluoromethyl equivalent.[6] Upon deprotonation with a suitable base, FBSM generates a resonance-stabilized fluoromethide species that readily reacts with a wide array of electrophiles.[6]

Caption: Workflow for the Michael addition of FBSM.

Prakash and coworkers demonstrated that trimethylphosphine can efficiently catalyze the Michael addition of FBSM to various α,β-unsaturated compounds, affording the desired products in moderate to excellent yields. [6]

Mannich-Type Reactions

The utility of FBSM extends to three-component Mannich-type reactions, enabling the synthesis of β-amino monofluoromethylated compounds. In 2013, Prakash's group reported a reaction between an aldehyde, a secondary amine, and FBSM to produce a variety of monofluoromethyl amines. [6]

Palladium-Catalyzed Allylation

Transition metal catalysis has further broadened the scope of FBSM's applications. Hu and coworkers developed a palladium-catalyzed allylic alkylation of FBSM, providing access to allylic monofluoromethyl compounds. [6]This method allows for the construction of chiral centers, and the use of chiral ligands can induce high enantioselectivity. [6]

Beyond the Mask: Derivatives and Radical Chemistry

The chemical versatility of FBSM allows for its transformation into other useful reagents.

Fluoroiodobis(phenylsulfonyl)methane (FBSM-I)

Deprotonation of FBSM followed by iodination yields Fluoroiodobis(phenylsulfonyl)methane (FBSM-I). [6]This derivative serves as a valuable radical monofluoromethylating reagent, expanding the toolkit for introducing the -CH2F group through radical pathways. [6]

The Final Step: Reductive Desulfonylation

A key advantage of using FBSM is that the two phenylsulfonyl groups, essential for activating the C-H bond, can be readily removed after the desired carbon-carbon bond has been formed. This "unmasking" step reveals the final monofluoromethylated product.

Various reducing agents can be employed for this transformation, with zinc metal in the presence of an acid often being effective. [4][5]Recent studies have shown that the stepwise reduction of the phenylsulfonyl groups is possible by carefully controlling the amount of the reducing agent, allowing for the isolation of partially reduced intermediates. [4][5]

Conclusion: An Indispensable Reagent

From its initial synthesis to its widespread application, this compound has proven to be an exceptionally valuable and versatile reagent in organic synthesis. Its ability to act as a stable and effective nucleophilic monofluoromethylating agent has streamlined the synthesis of a diverse array of fluorine-containing molecules. The continued exploration of its reactivity and the development of new catalytic systems promise to further expand its utility, solidifying its place as an indispensable tool for researchers in the chemical and pharmaceutical sciences.

References

- Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (n.d.). α-FLUOROBIS(PHENYLSULFONYL)METHANE. Organic Syntheses, 96, 474.

- Prakash, G. K. S. (n.d.). Discussion Addendum for: α-FLUOROBIS(PHENYLSULFONYL)METHANE. Organic Syntheses, 96, 474-490.

- Prakash, G. K. S., et al. (2025). Monofluoromethylation of acyl chlorides and chloroformates employing this compound.

- ChemicalBook. (2025). This compound | 910650-82-7.

- Prakash, G. K. S., et al. (2009). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters.

- Hu, J., et al. (n.d.). Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. Accounts of Chemical Research.

- Prakash, G. K. S., et al. (2025). Monofluoromethylation of acyl chlorides and chloroformates employing this compound. Synthesis.

- MySkinRecipes. (n.d.). This compound.

- Prakash, G. K. S. (2021). Silicon-based difluoromethylations, difluoromethylenations, pentafluoroethylations, and related fluoroalkylations. In The Curious World of Fluorinated Molecules Molecules Containing Fluorine (Vol. 6, pp. 117-218). Elsevier.

- Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17.

- Ni, C., & Hu, J. (2015). Good Partnership Between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews, 115(2), 765-825.

- Various Authors. (2024).

- Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Proceedings of the National Academy of Sciences, 106(11), 4136-4140.

- Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. PMC.

- Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones.

- Ni, C., & Hu, J. (2015). Good partnership between sulfur and fluorine: Sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical Reviews, 115(2), 765-825.

- PubChem. (n.d.). This compound.

- Fukuzumi, T., et al. (2006). This compound: A Fluoromethide Equivalent and Palladium-Catalyzed Enantioselective Allylic Monofluoromethylation.

- Gouverneur, V., et al. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC.

- Prakash, G. K. S., et al. (n.d.). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds.

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monofluoromethylation of acyl chlorides and chloroformates employing this compound. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Monofluoromethylation of acyl chlorides and chloroformates employing this compound. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | C13H11FO4S2 | CID 16079185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 910650-82-7 [chemicalbook.com]

A Senior Application Scientist's Guide to the Large-Scale Preparation of Fluorobis(phenylsulfonyl)methane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorobis(phenylsulfonyl)methane (FBSM) is a pivotal reagent in modern medicinal chemistry, primarily utilized for the introduction of the monofluoromethyl (-CH₂F) group into organic molecules. The presence of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Consequently, robust and scalable methods for the synthesis of FBSM are of paramount importance. This guide provides an in-depth analysis of the large-scale preparation of FBSM, focusing on the most prevalent and efficient synthetic strategy: the electrophilic fluorination of bis(phenylsulfonyl)methane. We will dissect the underlying chemical principles, provide a detailed and validated protocol, address critical safety considerations, and offer insights into process optimization.

Introduction: The Significance of this compound (FBSM)

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery.[2] this compound has emerged as a key pronucleophile for this purpose.[3] The two strongly electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton, facilitating its removal under mild basic conditions to form a resonance-stabilized carbanion.[3] This "masked" fluoromethide species can then participate in various nucleophilic reactions, including Michael additions and substitutions, effectively transferring a monofluoromethyl group to a wide range of electrophiles.[3][4][5][6]

The challenge, historically, has been the efficient and safe production of FBSM on a large scale. Early methods suffered from moderate yields, the use of hazardous reagents, and purification difficulties that hindered scalability.[7][8] This guide focuses on a validated, large-scale adaptable procedure that overcomes many of these limitations.

Synthetic Strategies: A Mechanistic Perspective

Several routes to FBSM have been explored, but the direct electrophilic fluorination of bis(phenylsulfonyl)methane is the most widely adopted for its efficiency and scalability.

The Prevailing Method: Electrophilic Fluorination

This approach involves the deprotonation of bis(phenylsulfonyl)methane to form the corresponding carbanion, which is then quenched with an electrophilic fluorine source ("F⁺").

Causality Behind the Choice of Reagents:

-

Starting Material: Bis(phenylsulfonyl)methane is commercially available and serves as an ideal precursor.[9] Its methylene protons are significantly acidic (pKa ≈ 12 in DMSO) due to the delocalization of the resulting negative charge onto the two sulfonyl groups.

-

Base: A strong, non-nucleophilic base is required to quantitatively deprotonate the starting material without competing side reactions. Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are commonly employed.[7][8][9] The choice of base is critical; weaker bases may lead to incomplete reaction, while overly reactive bases could interfere with the electrophilic fluorinating agent.

-

Electrophilic Fluorinating Agent: The selection of the "F⁺" source is the most crucial decision. While elemental fluorine (F₂) is the ultimate source, its extreme reactivity and hazardous nature make it unsuitable for routine large-scale synthesis in standard laboratory or pilot plant settings.[10][11] Modern synthesis relies on N-F reagents, which are safer, bench-stable solids.[10] Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice.[9][12][13] It is highly effective, commercially available, and offers a good balance of reactivity and selectivity, minimizing the formation of the difluorinated byproduct.[7][14][15][16]

Alternative Synthetic Routes

Other reported methods include electrochemical fluorination and multi-step sequences starting from fluoromethyl phenyl sulfone.[7][8] However, these routes often involve more hazardous reagents (e.g., fluoride-hydrogen fluoride mixtures), produce moderate yields, and require chromatographic purification, making them less amenable to large-scale production.[7][8]

Core Protocol: Large-Scale Synthesis via Electrophilic Fluorination

This protocol is adapted from established literature procedures and optimized for safety and scalability.[3][9] It describes the synthesis on a multi-gram scale, which can be further scaled with appropriate engineering controls.

Reagents and Equipment

| Reagent/Equipment | Purpose | Key Considerations |

| Bis(phenylsulfonyl)methane | Starting Material | Ensure dryness. Commercially available. |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Base | Highly reactive with water. Handle under inert atmosphere. |

| Selectfluor® | Electrophilic Fluorine Source | Stable solid, but a strong oxidant. |

| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | Must be dry to prevent quenching of the base and anion. |

| Anhydrous N,N-Dimethylformamide (DMF) | Co-solvent | Aids in the solubility of Selectfluor®. |

| Diethyl Ether | Extraction Solvent | |

| Saturated NH₄Cl (aq.) | Quenching Agent | Safely neutralizes any unreacted NaH. |

| Brine | Washing Agent | Removes residual water from the organic phase. |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Removes trace water from the extracted product. |

| Large, multi-necked, round-bottom flask | Reaction Vessel | Allows for addition funnel, thermometer, and inert gas inlet. |

| Mechanical Stirrer | Agitation | Ensures efficient mixing for heterogeneous reactions (NaH). |

| Addition Funnel | Controlled Reagent Addition | Critical for managing reaction exotherms. |

| Inert Atmosphere (Nitrogen or Argon) | Reaction Environment | Prevents reaction with atmospheric moisture and oxygen. |

| Ice/Water Bath | Temperature Control | Manages exotherm during deprotonation and fluorination. |

Step-by-Step Methodology

Safety First: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[17]

-

Preparation (Inert Atmosphere): Under a positive pressure of nitrogen or argon, charge a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel with bis(phenylsulfonyl)methane.

-

Solvent Addition: Add anhydrous THF to the flask via cannula or syringe. Stir the resulting slurry.

-

Deprotonation: Cool the flask to 0 °C using an ice/water bath. Carefully add sodium hydride (60% dispersion in oil) portion-wise to the stirred slurry.

-

Causality: This step is exothermic due to the reaction of NaH with the acidic methylene proton and the evolution of hydrogen gas. Slow, portion-wise addition at 0 °C is crucial to control the reaction rate and temperature. The reaction mixture will typically become a thicker, white slurry as the sodium salt of bis(phenylsulfonyl)methane forms.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.

-

Fluorination: In a separate flask, dissolve Selectfluor® in anhydrous DMF. Transfer this solution to the addition funnel. Cool the reaction flask back down to 0 °C. Add the Selectfluor® solution dropwise to the anion slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The fluorination step is also exothermic. A slow, controlled addition is critical to maintain selectivity and prevent the formation of impurities, including the difluorinated byproduct.[7] Maintaining a low temperature minimizes potential side reactions.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight) to ensure it proceeds to completion.

-

Quenching: Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted NaH.

-

Safety Note: This step will generate hydrogen gas. The addition must be slow and performed behind a blast shield in a fume hood.

-

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is often a solid. The major impurity is typically unreacted bis(phenylsulfonyl)methane.[8] For large-scale work, purification is best achieved by recrystallization rather than column chromatography, which is not practical for large quantities.[7][8] A suitable solvent system is often a mixture like dichloromethane/hexanes or ethyl acetate/hexanes.[8]

-

Characterization: The final product should be a white solid. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and melting point). The melting point should be sharp, around 106-107 °C.[7]

Process Visualization

Reaction Mechanism

The core of the synthesis is a two-step process: deprotonation followed by electrophilic attack.

Caption: The two-step mechanism for FBSM synthesis.

Experimental Workflow

This diagram outlines the logical flow from starting materials to the final, purified product.

Caption: Large-scale experimental workflow for FBSM.

Safety and Process Hazard Analysis

Scaling up chemical reactions introduces risks that must be rigorously managed.

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere at all times. The quenching step is particularly hazardous and requires slow, controlled addition of the quenching agent at low temperatures.

-

Hydrogen Gas Evolution: Both the deprotonation and quenching steps produce flammable hydrogen gas. The reaction must be conducted in a well-ventilated fume hood, far from ignition sources, and under an inert gas flow to safely vent the H₂.

-

Exothermic Reactions: Both deprotonation and fluorination are exothermic. Failure to control the temperature with adequate cooling can lead to runaway reactions, increased byproduct formation, and potential pressure buildup. For scales beyond the laboratory, a reactor with a cooling jacket is essential.

-

Selectfluor®: While safer than many fluorinating agents, Selectfluor® is a strong oxidizing agent and should be kept away from combustible materials.

-

Solvent Hazards: THF and diethyl ether are highly flammable. Ensure all heating is done using oil baths or heating mantles, not open flames.

Conclusion

The large-scale preparation of this compound is a critical enabling process for modern drug discovery. The electrophilic fluorination of bis(phenylsulfonyl)methane with Selectfluor® represents the most practical, scalable, and reliable method to date. By understanding the causality behind the choice of reagents and reaction conditions, and by adhering to strict safety protocols, researchers and process chemists can confidently produce this valuable reagent in the quantities required for extensive research and development programs. The protocol detailed herein provides a robust framework for achieving high yields and purity while mitigating the inherent risks of the chemistry involved.

References

-

Prakash, G. K. S., et al. (n.d.). Monofluoromethylation with this compound. Organic Syntheses, 96, 474. Available at: [Link]

-

Prakash, G. K. S., et al. (n.d.). PREPARATION OF α-FLUOROBIS(PHENYLSULFONYL)METHANE. Organic Syntheses, 90, 215-224. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Available at: [Link]

-

Biswas, T. (2021, October 25). Electrophilic Fluorination using 3 different reagents. YouTube. Available at: [Link]

-

Prakash, G. K. S., et al. (2014). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). ResearchGate. Available at: [Link]

-

Kim, Y. S., et al. (2014). Expanding the Scope of the Organocatalytic Addition of this compound to Enals: Enantioselective Cascade Synthesis of Fluoroindane and Fluorochromanol Derivatives. Advanced Synthesis & Catalysis. Available at: [Link]

-

Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

-

Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. Available at: [Link]

-

Reddy, V. P., et al. (2005). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). Examples of safe and selective fluorination agents. Available at: [Link]

-

Synlett. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available at: [Link]

-

L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 75(10), 3401-3411. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Available at: [Link]

-

Olah, G. A., et al. (1998). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. Israel Journal of Chemistry. Available at: [Link]

-

Poissy, J., et al. (2020). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Science, 11(35), 9573-9578. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sci-hub.box [sci-hub.box]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 910650-82-7 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 13. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to Fluorobis(phenylsulfonyl)methane

An In-depth Technical Resource for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Fluorobis(phenylsulfonyl)methane, commonly abbreviated as FBSM, is a pivotal reagent in modern organic synthesis. Its significance lies in its role as a pronucleophile, which, upon deprotonation, provides a resonance-stabilized fluoromethide species.[1] This reactivity makes FBSM an invaluable tool for the introduction of the monofluoromethyl group into organic molecules, a structural motif of increasing importance in medicinal chemistry and materials science. The electron-withdrawing nature of the two phenylsulfonyl groups significantly increases the acidity of the methine proton, facilitating its removal under mild basic conditions.[1]

Accurate and unambiguous characterization of FBSM is paramount to ensure its purity and reactivity in these sensitive applications. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented herein, supported by established experimental protocols, will serve as a critical reference for scientists working with this versatile reagent.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is the foundation of its chemical behavior. The molecule consists of a central carbon atom bonded to a fluorine atom, a hydrogen atom, and two phenylsulfonyl groups.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁FO₄S₂ | [2] |

| Molecular Weight | 314.35 g/mol | [3] |

| Exact Mass | 314.00827934 Da | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 114-115 °C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of FBSM is characterized by signals in the aromatic region corresponding to the two phenyl groups and a distinct downfield multiplet for the methine proton, which is coupled to the adjacent fluorine atom.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.58-7.63 | m | 4H, Aromatic |

| 7.74-7.78 | m | 6H, Aromatic |

| 6.07 | d (J = 45.7 Hz) | 1H, CH |

Note: Data acquired in CDCl₃. The specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.

Interpretation:

-

The signals between 7.58 and 7.78 ppm correspond to the ten protons of the two phenyl groups.

-

The downfield signal at 6.07 ppm is characteristic of the methine proton. Its multiplicity as a doublet with a large coupling constant of approximately 45.7 Hz is a clear indication of coupling to a single adjacent fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum of FBSM shows signals for the aromatic carbons and a key signal for the fluorinated methine carbon.

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 128.9 | Aromatic CH |

| 129.2 | Aromatic CH |

| 134.4 | Aromatic CH |

| 134.8 | Aromatic C (quaternary) |

| 113.4 | d (J = 247.0 Hz) |

Note: Data acquired in CDCl₃. The specific chemical shifts can vary slightly depending on the solvent and instrument.

Interpretation:

-

The signals in the range of 128.9-134.8 ppm are typical for the carbons of the phenylsulfonyl groups.

-

The signal at 113.4 ppm is of particular diagnostic importance. It appears as a doublet with a large coupling constant of 247.0 Hz, which is characteristic of a direct carbon-fluorine bond.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[4] For FBSM, it provides a simple yet definitive confirmation of the presence of the monofluoromethyl group.

Table 4: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| -163.3 | d (J = 45.7 Hz) |

Note: Referenced to an external standard, often CFCl₃. Chemical shifts can vary with the standard used.

Interpretation:

-

A single doublet in the ¹⁹F NMR spectrum confirms the presence of one unique fluorine environment in the molecule.

-

The doublet splitting pattern with a coupling constant of 45.7 Hz is consistent with the coupling to the single adjacent methine proton observed in the ¹H NMR spectrum.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and then to tune and shim the magnetic field for optimal homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard, pre-defined experimental parameters. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectra are then phase- and baseline-corrected. The chemical shifts are referenced to an internal standard (like tetramethylsilane, TMS, for ¹H and ¹³C) or an external standard. Finally, the signals are integrated, and coupling constants are measured.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3096, 3071 | Weak | Aromatic C-H stretch |

| 2955 | Medium | Aliphatic C-H stretch |

| 1581 | Medium | Aromatic C=C stretch |

| 1450 | Strong | Aromatic C=C stretch |

| 1358 | Strong | Asymmetric SO₂ stretch |

| 1172 | Strong | Symmetric SO₂ stretch |

| 1077 | Strong | C-F stretch |

Note: Data from KBr pellet.[5]

Interpretation:

-

The strong absorptions at 1358 cm⁻¹ and 1172 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) groups, respectively.[6]

-

The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1581 and 1450 cm⁻¹.

-

The strong band at 1077 cm⁻¹ can be attributed to the C-F stretching vibration.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Step-by-Step Methodology:

-

Background Collection: Before analyzing the sample, a background spectrum is collected. This is done with the clean, empty ATR crystal to account for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure anvil is lowered onto the sample to ensure good contact between the solid and the crystal surface.

-

Spectrum Acquisition: The infrared spectrum of the sample is then recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, the ATR crystal must be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Table 6: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | EI (Electron Ionization) |

| Molecular Ion [M]⁺ | 314 |

| Key Fragment Ions (m/z) | 173, 153, 141, 125, 109, 97, 77, 51 |

Reference for fragment ions.[5]

Interpretation: The mass spectrum of FBSM will show a molecular ion peak corresponding to its molecular weight. Under electron ionization, the molecule will fragment in a characteristic manner. Key fragmentation pathways often involve the loss of phenyl or sulfonyl groups.

-

m/z 141: [C₆H₅SO₂]⁺ - Phenylsulfonyl cation

-

m/z 77: [C₆H₅]⁺ - Phenyl cation

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or methanol.

-

Infusion: The solution is loaded into a syringe and infused at a constant, low flow rate (e.g., 5-10 µL/min) into the electrospray ionization (ESI) source of the mass spectrometer.

-

Ionization: In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a detailed and consistent picture of its molecular structure. The ¹H and ¹⁹F NMR spectra are particularly diagnostic, with their characteristic doublet splittings confirming the C-H and C-F connectivity. The ¹³C NMR further corroborates the structure with the large C-F coupling constant. IR spectroscopy clearly identifies the key sulfonyl and aromatic functional groups, while mass spectrometry confirms the molecular weight and provides insight into its fragmentation. Together, these techniques form an indispensable suite of tools for verifying the identity and purity of this compound, ensuring its effective and reliable use in synthetic applications.

References

- Zhang, S., Zhang, Y., Ji, Y., Li, H., & Wang, W. (Year). Catalytic enantioselective conjugate addition of this compound to enals: Synthesis of chiral monofluoromethyl compounds.

-

Prakash, G. K. S., & Ni, C. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. [Link]

-

Organic Syntheses. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (n.d.). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). ResearchGate. [Link]

-

University of Sheffield. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. Molecules. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C13H11FO4S2 | CID 16079185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 910650-82-7 [chemicalbook.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study [mdpi.com]

A Technical Guide to the Early Synthetic Routes for Fluorobis(phenylsulfonyl)methane (FBSM)

Abstract

Fluorobis(phenylsulfonyl)methane, commonly known as FBSM, has emerged as a cornerstone reagent in modern synthetic chemistry, primarily for the introduction of the monofluoromethyl (-CH₂F) group into organic molecules. The unique electronic properties conferred by the two phenylsulfonyl moieties render the adjacent proton highly acidic, facilitating its use as a potent pronucleophile. This technical guide provides an in-depth exploration of the seminal and early scalable synthetic routes to FBSM. We will dissect the foundational electrophilic fluorination approach and the subsequent development of a more efficient, high-yielding condensation method. This paper will offer detailed experimental protocols, mechanistic rationale, and a comparative analysis to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational chemistry behind this vital reagent.

Introduction to this compound (FBSM): A Key Reagent for Monofluoromethylation

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] this compound (FBSM) is a crystalline solid that serves as a highly effective and versatile reagent for nucleophilic monofluoromethylation.[2][3]

Chemical Structure and Properties:

The synthetic utility of FBSM stems from the powerful electron-withdrawing nature of the two phenylsulfonyl groups. This electronic effect significantly increases the acidity of the methine proton, allowing for facile deprotonation even with mild bases.[2] The resulting resonance-stabilized carbanion is an excellent nucleophile, capable of reacting with a wide array of electrophiles to introduce the monofluoromethyl group.[2][7]

The Foundational Precursor: Bis(phenylsulfonyl)methane

The journey to FBSM begins with its non-fluorinated precursor, bis(phenylsulfonyl)methane. This compound is the direct starting material for the first documented synthesis of FBSM. It is a stable, white crystalline solid that is commercially available from numerous chemical suppliers, simplifying its use in the laboratory.[6][8][9][10] Its accessibility was crucial for the initial explorations into the synthesis of its fluorinated analog.

The Seminal Synthesis: Electrophilic Fluorination

The first synthesis of this compound was documented by Shibata et al. and relies on the principle of electrophilic fluorination.[2] This approach leverages the inherent acidity of the methylene bridge in bis(phenylsulfonyl)methane.

Synthetic Strategy and Rationale

The logic of this route is a classic two-step, one-pot process:

-

Deprotonation: The acidic C-H bond of bis(phenylsulfonyl)methane is deprotonated by a suitable base to generate the nucleophilic bis(phenylsulfonyl)methide anion.

-

Electrophilic Fluorine Capture: The resulting anion is then "trapped" by an electrophilic fluorinating agent, which delivers a fluorine atom to the carbon center, forming the C-F bond.

The key reagent choice in this synthesis is the electrophilic fluorine source. N-Fluorodibenzenesulfonimide (NFSI) or, more commonly in later optimizations, Selectfluor® (F-TEDA-BF₄), are used.[5][11] Selectfluor® is a stable, crystalline solid, which makes it significantly easier and safer to handle compared to gaseous or highly corrosive fluorinating agents.[11]

Workflow and Limitations

The general workflow for this seminal route is depicted below.

Caption: High-Yielding Prakash Synthesis Workflow for FBSM.

The primary advantages of this method are its excellent yield (often exceeding 95%) and its demonstrated scalability, making multi-gram quantities of FBSM readily accessible for further research and application. [5][12]The crude product obtained is often of high purity (>98%), minimizing the need for complex purification procedures. [5]

Comparative Analysis of Early Synthetic Routes

The evolution from the initial discovery to a highly optimized process is a testament to the importance of FBSM as a synthetic tool. The table below summarizes the key differences between the two primary early approaches.

| Feature | Seminal Route (Shibata et al.) | Scalable Route (Prakash et al.) |

| Starting Materials | Bis(phenylsulfonyl)methane | Fluromethyl phenyl sulfone, Benzenesulfonyl fluoride |

| Key Reagents | Base, Selectfluor® | Potassium Hexamethyldisilazide (KHMDS) |

| Reaction Type | Electrophilic Fluorination | Base-mediated Condensation |

| Typical Yield | 49-60% [5][12] | >95% [5][12] |

| Scalability | Limited by reagent cost and purification | Excellent, demonstrated on large scale |

| Key Advantage | First documented synthesis | High yield, high purity, scalability |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of FBSM.

Protocol 6.1: Representative Synthesis of FBSM via Electrophilic Fluorination

(This is a representative protocol based on the principles of the seminal route.)

-

Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add bis(phenylsulfonyl)methane (1.0 equiv).

-

Dissolution: Add anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide) and stir to dissolve.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride, 1.1 equiv) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature.

-

Fluorination: Add a solution of Selectfluor® (1.1 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for completion.

-

Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield pure FBSM.

Protocol 6.2: Large-Scale Synthesis of FBSM via the Prakash Method

(Adapted from the procedure published in Organic Syntheses) [5]

-

Apparatus Setup: An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is charged with fluoromethyl phenyl sulfone (1.0 equiv). The flask is sealed with a rubber septum and placed under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added, followed by benzenesulfonyl fluoride (1.0 equiv) via syringe.

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Base Addition: A solution of potassium hexamethyldisilazide (KHMDS) in THF (2.5-2.7 equiv) is added dropwise via cannula over a period of 30-45 minutes, maintaining the internal temperature below -70 °C. The mixture will become viscous and brownish.

-

Reaction Monitoring: The reaction is stirred at -78 °C for an additional 1-2 hours. Progress can be monitored by ¹⁹F NMR spectroscopy.

-

Quenching: The reaction is quenched by the slow, dropwise addition of 4 M HCl (prepared from concentrated HCl and distilled water) while maintaining a low temperature.

-

Extraction: Once the mixture has warmed to room temperature, the aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated via rotary evaporation. The resulting crude product is a colorless solid of high purity (>98%) and can often be used without further purification. For exceptionally pure material, recrystallization from methylene chloride/hexanes can be performed. [5]

Conclusion

The development of synthetic routes to this compound highlights a clear progression in synthetic organic chemistry. The initial discovery via electrophilic fluorination by Shibata and colleagues established the existence and potential of FBSM, but with practical limitations for widespread use. [2]The subsequent development of a robust, high-yield, and scalable condensation reaction by Prakash and coworkers was a pivotal moment, transforming FBSM from a chemical curiosity into a readily accessible and indispensable tool for researchers. [2][5]These early methods laid the critical groundwork that has enabled the extensive application of FBSM in the synthesis of complex, fluorinated molecules across the chemical sciences.

References

-

Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (2014). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). Organic Syntheses, 91, 234-244. [Link]

-

Zhang, Y., & Hu, J. (2012). Bis(phenylsulfonyl)methane mediated synthesis of olefins via a halogen elimination and double bond migration. Organic & Biomolecular Chemistry, 10(37), 7586-7591. [Link]

-